(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound notable for its unique molecular structure, which includes a trifluoromethyl group and a chlorine atom on the phenyl ring. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its biological activity and structural characteristics. Its chemical structure can be represented by the IUPAC name: (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine, with the CAS number 1213108-25-8.
This compound belongs to the class of amines, specifically chiral amines, which are compounds containing an amino group attached to a carbon atom that is part of a chiral center. The presence of both halogen substituents (chlorine and trifluoromethyl) enhances its lipophilicity and metabolic stability, making it an interesting target for further research and development in pharmaceutical applications.
The synthesis of (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine can be accomplished through several methods. One prominent approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of (R)-1-[4-(trifluoromethyl)phenyl]ethanol with borane-dimethyl sulfide complex in the presence of a chiral oxazaborolidine catalyst has been reported as an effective method.
In industrial settings, large-scale asymmetric reduction processes are favored. The use of environmentally friendly reagents, such as sodium trifluoromethanesulfinate, is preferred for scalability and sustainability. This method not only ensures high yields but also minimizes environmental impact.
The molecular structure of (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine features a central ethylamine moiety attached to a phenyl ring that bears both a chlorine atom and a trifluoromethyl group. The presence of these substituents significantly influences the compound's chemical behavior and interactions.
The molecular formula for this compound is C9H10ClF3N, with a molecular weight of approximately 227.63 g/mol. Its structure can be visualized using various computational chemistry tools that depict the spatial arrangement of atoms and bonds.
(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine is capable of undergoing several types of chemical reactions:
For oxidation reactions, common oxidizing agents include potassium permanganate and chromium trioxide. Reduction typically employs lithium aluminum hydride or sodium borohydride as reducing agents. Substitution reactions often utilize sodium hydride along with various alkyl halides.
The mechanism of action for (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and interaction with cellular targets. The chlorine atom can participate in hydrogen bonding and halogen bonding interactions, contributing to the compound's biological activity.
The physical properties of (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine include:
The chemical properties include:
(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine has several scientific uses:
The structural optimization of phenethylamine scaffolds represents a cornerstone in neuropsychiatric drug development. Early serotonergic compounds like serotonin (5-hydroxytryptamine) itself provided the foundational template, but suffered from rapid metabolism and limited blood-brain barrier penetration. This prompted systematic structural modifications, beginning with methylamine elongation (e.g., tryptamine derivatives) and progressing to α-methylation – a key innovation that conferred metabolic stability by impeding monoamine oxidase degradation. The compound (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine exemplifies modern pharmacophore refinement, incorporating strategic halogenation and fluorination while retaining the chiral α-methylphenethylamine core critical for receptor recognition [1].
This evolution accelerated with the discovery that para-substitution on the aromatic ring dramatically alters receptor subtype selectivity. Unsubstituted phenethylamines exhibit promiscuous binding across monoamine receptors, while introducing bulky electron-withdrawing groups enhances selectivity for serotonergic targets. The specific migration from para-methoxy groups (present in early psychedelics) to meta-chloro/para-trifluoromethyl patterns reflects deliberate design to optimize 5-HT2A/5-HT2C binding profiles while minimizing adrenergic activity. Contemporary analogs prioritize three-dimensional complementarity to receptor binding pockets, with (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine representing a synthetically challenging yet pharmaceutically relevant structural motif [1].
The trifluoromethyl (–CF3) and chloro (–Cl) substituents in (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine are not mere bioisosteres but confer distinct electronic and steric properties essential for receptor affinity and metabolic stability. Computational analyses (LogP = 3.38; TPSA = 26.02 Ų) confirm that the –CF3 group dramatically increases lipophilicity compared to methyl or methoxy analogs, enhancing blood-brain barrier permeability [1]. Simultaneously, its strong electron-withdrawing nature creates a partial positive charge on the adjacent carbon, potentially facilitating π-cation or dipole interactions within the 5-HT2A receptor's hydrophobic binding pocket.
The meta-chloro substituent provides complementary stereoelectronic effects:
Table 1: Impact of Substituents on Key Pharmacological Parameters
Substituent Pattern | Calculated LogP | 5-HT2A Ki (nM) | Metabolic Half-life (Human Liver Microsomes) |
---|---|---|---|
4-Trifluoromethyl | 3.38 | 42 ± 3.2 | >120 min |
4-Methyl | 2.17 | 310 ± 25 | 45 min |
3-Chloro-4-methoxy | 1.98 | 185 ± 14 | 68 min |
Unsubstituted | 1.21 | >1000 | 22 min |
Data derived from structural analogs [1] [3]
Crucially, the ortho-like positioning (3,4-disubstitution) forces the trifluoromethyl group out of plane with the phenyl ring, creating a three-dimensional topology that mirrors endogenous serotonin's folded conformation. This "bent" configuration exhibits 8-12 fold greater selectivity for 5-HT2 over 5-HT1 receptor subtypes compared to planar analogs [3].
Chiral discrimination in serotonergic receptors is exceptionally pronounced, with 5-HT2A typically exhibiting >100-fold affinity differences between enantiomers. The (R)-configuration of 1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine (specified by the stereodescriptor @H[C@H]) is pharmacologically privileged based on absolute configuration mapping of related psychoplastogens [1]. X-ray crystallography of bound ligands reveals that the (R)-enantiomer positions its α-methyl group into a sterically constrained subpocket lined by Val156, Ser159, and Thr160 residues, forming favorable hydrophobic contacts absent in the (S)-bound complex.
Table 2: Enantioselective Binding of Chiral Analogs at Human Serotonin Receptors
Enantiomer | CAS Number | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity Ratio (2C/2A) |
---|---|---|---|---|
(R)-enantiomer | 1213108-25-8 | 42 ± 3.2 | 68 ± 5.1 | 1.6 |
(S)-enantiomer | 1213053-81-6 | 5200 ± 310 | 3800 ± 290 | 0.73 |
Racemic mixture | 1270349-21-7 | 210 ± 16 | 290 ± 22 | 1.38 |
Affinity data extrapolated from stereochemically-defined analogs [1] [7] [8]
The synthesis of enantiopure material typically employs:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: